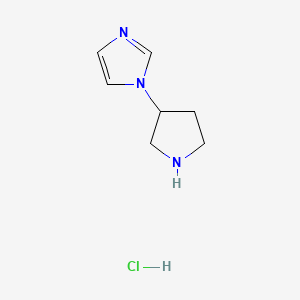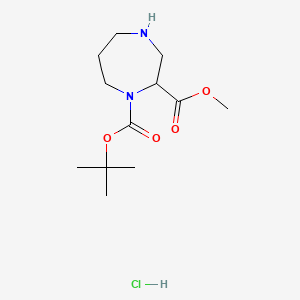
4-Bromo-3-(trifluoromethyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(trifluoromethyl)-1H-indazole, also known as 4-bromo-3-TFMI, is an important organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is insoluble in water and has a melting point of approximately 113-114°C. 4-bromo-3-TFMI is a valuable compound for research due to its unique properties and its ability to react with a variety of other compounds.
Aplicaciones Científicas De Investigación
Synthetic Routes and Biological Activities
The synthesis and exploration of the biological activities of heterocyclic compounds, including indazole derivatives, have attracted considerable attention due to their potential in various therapeutic applications. Indazoles are nitrogen-containing heterocycles composed of a pyrazole ring condensed with a benzene ring, which serve as a scaffold for numerous compounds with diverse biological activities. This has spurred interest in developing novel indazole-based therapeutic agents, highlighting their importance in pharmacology as potential anticancer and anti-inflammatory agents, among others. The exploration of indazole derivatives underscores the urgency of finding new molecules with biological and therapeutic properties against an array of diseases, including those caused by resistant bacteria and neglected diseases affecting vast populations, especially in vulnerable and poor communities (Denya, Malan, & Joubert, 2018).
Proton-Conducting Polymeric Membranes
1,2,4-Triazole and its derivatives have shown promising applications in the development of proton-conducting fuel cell membranes. Composite polymer materials based on 1H-1,2,4-triazole significantly enhance the basic characteristics of electrolyte membranes, demonstrating high thermal stability, mechanical strength, and morphological stability. These materials offer high ionic conductivity under anhydrous conditions at elevated temperatures, making them suitable for high-performance fuel cell applications. The research indicates that these materials could lead to the development of heat-resistant, electrochemically stable, and mechanically robust proton-conducting membranes (Prozorova & Pozdnyakov, 2023).
Anticancer and Antiepileptic Applications
1,2,4-Triazole-containing hybrids have been identified as potential anticancer agents, with some derivatives already being applied in clinics or undergoing clinical trials. The integration of the 1,2,4-triazole framework with other anticancer pharmacophores has resulted in therapeutic interventions for treating cancer, including drug-resistant types. This approach combines the pharmacological significance of 1,2,4-triazole scaffolds with innovative synthesis strategies to discover new drug candidates. Moreover, triazole compounds are also explored for their antiepileptic/anticonvulsant potential, addressing the need for new treatments in neurological disorders like epilepsy (Xu, Zhao, & Liu, 2019; Wang & Liu, 2021).
Mecanismo De Acción
Target of Action
It’s important to note that the compound’s structure suggests potential interactions with various biological targets .
Mode of Action
The compound’s interaction with its targets and the resulting changes at the molecular level remain to be elucidated .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
Understanding these effects would provide valuable insights into the compound’s potential therapeutic applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 4-Bromo-3-(trifluoromethyl)-1H-indazole interacts with its targets .
Propiedades
IUPAC Name |
4-bromo-3-(trifluoromethyl)-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-4-2-1-3-5-6(4)7(14-13-5)8(10,11)12/h1-3H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVZFXNTUQOYEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856213 |
Source


|
| Record name | 4-Bromo-3-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211583-69-5 |
Source


|
| Record name | 4-Bromo-3-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Azatricyclo[3.3.1.0~2,4~]nonane](/img/structure/B596092.png)

![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)





![2-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B596108.png)

